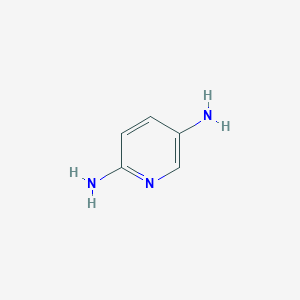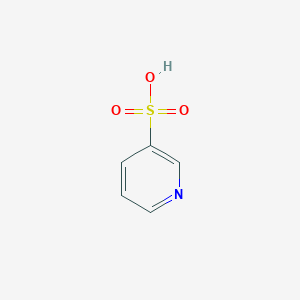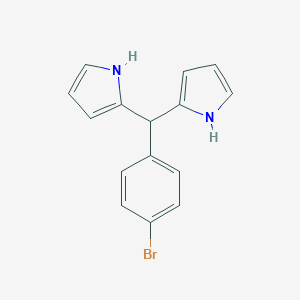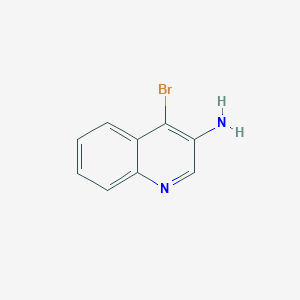
4-Bromo-3-quinolinamine
説明
4-Bromo-3-quinolinamine is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It is a type of quinoline, which is a heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of 4-Bromo-3-quinolinamine and its analogues has been reported in various scientific articles . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-quinolinamine consists of a benzene ring fused with a pyridine moiety . The compound has been characterized using various techniques such as FTIR, NMR, HRMS, and X-ray diffraction .Chemical Reactions Analysis
Quinoline and its derivatives, including 4-Bromo-3-quinolinamine, have been synthesized using a wide variety of synthetic approaches . These include reactions catalyzed by transition metals, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-quinolinamine include its molecular formula (C9H7BrN2), molecular weight (223.07 g/mol), and its structure .科学的研究の応用
-
Pharmaceutical and Medicinal Chemistry
- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .
- Quinoline is an essential segment of both natural and synthetic compounds . The pyranoquinoline ring system has gained considerable attention .
- Various selected quinolines and derivatives have potential biological and pharmaceutical activities .
-
Organic Chemistry
- The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry .
- The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .
- The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
-
Synthesis of Biologically Active Compounds
- Quinoline and its analogues have been used in the synthesis of biologically and pharmaceutically active compounds .
- A wide range of synthesis protocols have been reported for the construction of quinoline scaffold .
- Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of quinoline .
-
Heterocyclic Chemistry
-
Photocatalytic Synthesis
-
Aerobic Dehydrogenation
-
Synthesis of Bioactive Chalcone Derivatives
-
Visible Light-Mediated Deoxygenation
-
Aerobic Dehydrogenation with Cobalt Oxide
-
Photocatalytic Synthesis with Titanium Dioxide
-
Synthesis of Medicinally Relevant Quinolines
-
Decyanation of α-Aminonitriles
将来の方向性
Recent advances in the synthesis of quinoline and its analogues have focused on developing greener and more sustainable chemical processes . This includes the use of alternative reaction methods for the synthesis of quinoline derivatives . Future research may continue to explore these methods and their applications in the synthesis of 4-Bromo-3-quinolinamine and other quinoline derivatives .
特性
IUPAC Name |
4-bromoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIQGMJOGFFTOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346659 | |
| Record name | 4-Bromo-3-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-quinolinamine | |
CAS RN |
36825-34-0 | |
| Record name | 4-Bromo-3-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36825-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromoquinolin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



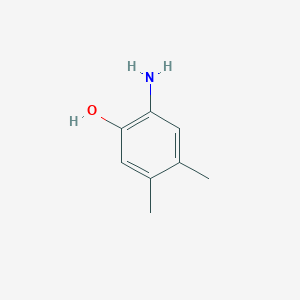
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B189450.png)
![Benzo[b]thiophene 1,1-dioxide](/img/structure/B189451.png)
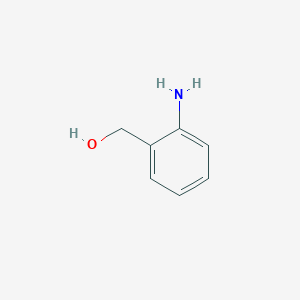
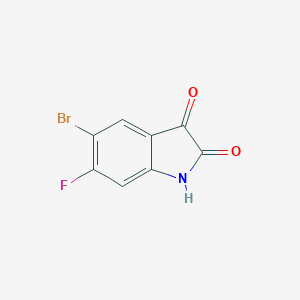
![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)
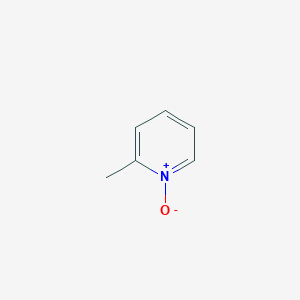
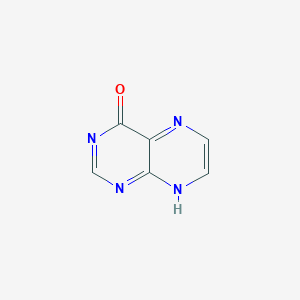
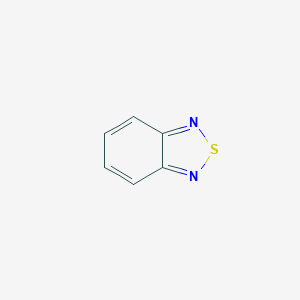
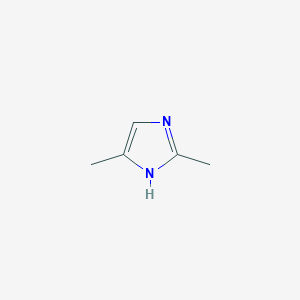
![6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol](/img/structure/B189466.png)
